REACTION_SMILES
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[B-:7]([F:8])([F:9])([F:10])[F:11].[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH3:35][SH:36].[CH3:37][CH2:38][O:39][CH2:40][CH3:41].[CH3:42][N:43]([CH3:44])[CH:45]=[O:46].[CH:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[N:19][n+:20]1[c:21]([S:33][CH3:34])[n:22]([N:25]=[CH:26][c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[cH:23][cH:24]1>>[B-:7]([F:8])([F:9])([F:10])[F:11].[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[c:21]1[n+:20]([N:19]=[CH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:24][cH:23][n:22]1[N:25]=[CH:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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CSc1n(N=Cc2ccccc2)cc[n+]1N=Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1n(N=Cc2ccccc2)cc[n+]1N=Cc1ccccc1
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Name
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Type
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product
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Smiles
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F[B-](F)(F)F
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Name
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Type
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product
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Smiles
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C(=Nn1cc[n+](N=Cc2ccccc2)c1N1CCOCC1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |